![molecular formula C25H22ClN3O4 B2842435 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 904267-27-2](/img/structure/B2842435.png)
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, also known as CBR-5884, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the indolizine class of compounds and has been shown to have a wide range of biological activities.
Scientific Research Applications
Synthetic Organic Chemistry
Research in synthetic organic chemistry has led to the development of various heterocyclic compounds, including indolizine derivatives, which exhibit significant biological activities. For instance, studies have focused on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the potential for creating compounds with enhanced cytotoxicity against certain cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, the development of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlights the versatility of indole derivatives in synthesizing compounds with possible therapeutic applications (Cucek & Verček, 2008).
Photoluminescent Materials
Indolizine compounds have shown potential in the development of photoluminescent materials. A study on 6-amino-8-cyanobenzo[1,2-b]indolizines revealed their acid-responsive photoluminescence behavior, offering insights into the design of materials with tunable optical properties for various applications (Outlaw, Zhou, Bragg, & Townsend, 2016).
Biological Activities
Numerous studies have been dedicated to exploring the biological activities of indolizine derivatives. For example, research on the synthesis and docking of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives has demonstrated their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents (Mahanthesha, Suresh, & Naik, 2022). Additionally, the creation of isoxazoline indolizine amides aimed at combating tropical diseases underscores the role of these compounds in addressing global health challenges (Zhang et al., 2014).
properties
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-3-33-17-10-7-15(8-11-17)24(30)23-22(27)21(19-6-4-5-13-29(19)23)25(31)28-18-14-16(26)9-12-20(18)32-2/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWFOJHSNVKNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
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